An In-Depth Technical Guide on the Synthesis and Isotopic Purity of n-Nonadecane-d40
An In-Depth Technical Guide on the Synthesis and Isotopic Purity of n-Nonadecane-d40
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for n-Nonadecane-d40. This perdeuterated alkane serves as a valuable tool in various scientific fields, including as an internal standard for mass spectrometry, a probe in neutron scattering, and in studies involving the kinetic isotope effect to modulate drug metabolism.
Core Synthetic Methodology: Catalytic Hydrogen-Deuterium (H/D) Exchange
The most direct and widely utilized method for the synthesis of n-Nonadecane-d40 is through catalytic hydrogen-deuterium (H/D) exchange. This process involves the reaction of n-nonadecane with a deuterium (B1214612) source in the presence of a heterogeneous metal catalyst. A particularly effective approach employs a synergistic mixed catalyst system of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C).
The reaction is typically initiated by the transition metal-catalyzed dedeuteration of a deuterated solvent, such as deuterated isopropanol (B130326) (i-PrOD-d8), to generate deuterium gas (D2) in situ. Subsequently, the C-H bonds of the n-nonadecane are activated by the catalyst-D2 complex, leading to the exchange of hydrogen atoms with deuterium.
Experimental Protocol: Synergistic Catalytic H/D Exchange
The following protocol is a detailed methodology for the synthesis of n-Nonadecane-d40 based on established procedures for the multiple deuteration of alkanes.
Materials:
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n-Nonadecane (C19H40)
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10% Platinum on carbon (Pt/C)
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5% Rhodium on carbon (Rh/C)
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Deuterated isopropanol (i-PrOD-d8, >99.5 atom % D)
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Deuterium oxide (D2O, >99.9 atom % D)
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Diethyl ether or Hexane (B92381) (anhydrous)
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Anhydrous magnesium sulfate (B86663) (MgSO4)
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6 mL stainless-steel sealed tube
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Membrane filter (0.2 µm)
Procedure:
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Reaction Setup: In a 6 mL stainless-steel sealed tube, combine n-nonadecane (0.25 mmol), 10% Pt/C (15 mol%), and 5% Rh/C (15 mol%).
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Solvent Addition: Add deuterated isopropanol (0.5 mL) and deuterium oxide (2.0 mL) to the reaction tube.
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Reaction Conditions: Seal the tube and stir the suspension at 120°C under atmospheric pressure for 24 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter the mixture through a 0.2 µm membrane filter to remove the catalysts.
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Transfer the filtrate to a separatory funnel and extract with diethyl ether or hexane (20 mL) and deionized water (20 mL).
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Separate the layers and extract the aqueous layer three more times with the organic solvent (10 mL each).
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Drying and Concentration:
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Combine all organic layers and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent.
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Concentrate the resulting organic solution under reduced pressure to yield the crude n-Nonadecane-d40.
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Purification: Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary, although the described work-up often yields a product of high chemical purity.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for the synthesis and the final product.
| Parameter | Value | Notes |
| Reactants | ||
| n-Nonadecane | 0.25 mmol | Starting material |
| 10% Pt/C | 15 mol% | Catalyst |
| 5% Rh/C | 15 mol% | Co-catalyst |
| i-PrOD-d8 | 0.5 mL | Deuterium source and solvent |
| D2O | 2.0 mL | Deuterium source |
| Reaction Conditions | ||
| Temperature | 120°C | |
| Time | 24 hours | |
| Product | ||
| Chemical Formula | C19D40 | |
| Molecular Weight | 308.77 g/mol | [1] |
| Chemical Purity | >98% | Typically achieved after work-up.[1] |
| Isotopic Purity (atom % D) | >98% | Determined by mass spectrometry and NMR.[1] |
| Yield | High | The specific yield for n-nonadecane is not explicitly reported in the literature but is generally high for this type of reaction. |
Determination of Isotopic Purity
The isotopic purity of the synthesized n-Nonadecane-d40 is a critical parameter and is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic enrichment of deuterated compounds. By analyzing the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition), the percentage of deuterium incorporation can be accurately calculated.
Experimental Protocol: Isotopic Purity by HRMS
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Sample Preparation: Prepare a dilute solution of the purified n-Nonadecane-d40 in a suitable volatile solvent.
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Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to acquire the mass spectrum.
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Data Acquisition: Obtain a full scan mass spectrum of the sample.
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Data Analysis:
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Identify the molecular ion cluster for n-Nonadecane-d40.
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Extract the intensities of the peaks corresponding to the different isotopologues (C19D40, C19HD39, C19H2D38, etc.).
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Correct for the natural abundance of 13C isotopes.
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Calculate the isotopic purity (atom % D) using the relative intensities of the isotopologue peaks.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H (proton) and ²H (deuterium) NMR spectroscopy are employed to confirm the structure and assess the isotopic purity of n-Nonadecane-d40.
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¹H NMR: The ¹H NMR spectrum of a highly deuterated sample will show very small residual signals corresponding to the protons that were not exchanged. By integrating these signals against a known internal standard, the degree of deuteration can be quantified. The absence of significant peaks in the regions where protons would normally appear for n-nonadecane confirms successful deuteration.
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²H NMR: The ²H NMR spectrum will show a strong signal corresponding to the deuterium atoms in the molecule.[2] This provides direct evidence of deuterium incorporation.[2] The chemical shift range in ²H NMR is similar to that of ¹H NMR, although the resolution is typically lower.[2]
Experimental Protocol: Isotopic Purity by NMR
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Sample Preparation: Dissolve a precise amount of the purified n-Nonadecane-d40 in a suitable deuterated solvent (e.g., CDCl3) containing a known internal standard.
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¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.
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¹H NMR Analysis: Integrate the residual proton signals and compare the integral to that of the internal standard to calculate the percentage of remaining protons.
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²H NMR Acquisition: Acquire a ²H NMR spectrum to confirm the presence of deuterium.
Visualization of Experimental Workflow and Logical Relationships
Synthesis Workflow
